Chloro(diethenyl)phenylstannane
Description
Structure
2D Structure
Properties
CAS No. |
61726-41-8 |
|---|---|
Molecular Formula |
C10H11ClSn |
Molecular Weight |
285.36 g/mol |
IUPAC Name |
chloro-bis(ethenyl)-phenylstannane |
InChI |
InChI=1S/C6H5.2C2H3.ClH.Sn/c1-2-4-6-5-3-1;2*1-2;;/h1-5H;2*1H,2H2;1H;/q;;;;+1/p-1 |
InChI Key |
OJOUFSPKTFWVRB-UHFFFAOYSA-M |
Canonical SMILES |
C=C[Sn](C=C)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloro Diethenyl Phenylstannane and Its Analogues
Direct Synthesis Routes for Chloro(diethenyl)phenylstannane
The direct synthesis of this compound involves the formation of a molecule with one tin atom bonded to a chlorine atom, two vinyl (diethenyl) groups, and one phenyl group. The primary methods for achieving this structure are through the careful selection of precursor compounds and the application of well-known organotin synthetic reactions.
Exploration of Precursor Compounds and Reaction Pathways
The synthesis of this compound necessitates the use of specific precursor compounds that can provide the desired organic groups (vinyl and phenyl) and the tin-chloro functionality. While direct, one-pot syntheses can be complex, a common strategy involves a stepwise approach.
Key precursor compounds often include:
Tin(IV) chloride (SnCl4): A common starting material in organotin chemistry, providing the tin atom and initial chlorine ligands.
Phenyltin trichloride (B1173362) (PhSnCl3) or Diphenyltin (B89523) dichloride (Ph2SnCl2): These can be used as precursors to introduce the phenyl group onto the tin center.
Vinylmagnesium bromide (CH2=CHMgBr): A Grignard reagent that serves as the source for the vinyl groups.
Tetravinyltin (B75620) ((CH2=CH)4Sn) or Triphenylvinyltin (Ph3SnCH=CH2): These can be used in redistribution reactions.
The reaction pathways typically involve either the sequential addition of Grignard reagents to a tin halide or a redistribution reaction between different organotin compounds.
Application of Established Organotin Synthesis Techniques (e.g., Redistribution Reactions, Grignard Reagents)
Grignard Reactions: The Grignard reaction is a fundamental and widely used method for forming carbon-tin bonds. acs.org In the context of synthesizing this compound, a plausible route involves the reaction of a phenyltin chloride precursor with a vinyl Grignard reagent. For instance, the reaction of phenyltin trichloride with two equivalents of vinylmagnesium bromide would be a direct approach:
PhSnCl3 + 2 (CH2=CH)MgBr → Ph(CH2=CH)2SnCl + 2 MgBrCl
Alternatively, starting with tin(IV) chloride, a sequential addition of Grignard reagents could be employed, first adding one equivalent of phenylmagnesium bromide followed by two equivalents of vinylmagnesium bromide. However, controlling the stoichiometry to achieve the desired mixed organotin halide can be challenging and may result in a mixture of products. missouri.edu The reactivity of Grignard reagents must be carefully managed to prevent the formation of fully substituted tetraorganotin compounds. mdpi.com
Redistribution Reactions (Kocheshkov Comproportionation): Redistribution reactions provide an elegant method for preparing mixed organotin halides from tetraorganotin compounds and tin halides. acs.org For the synthesis of this compound, one could envision a reaction between tetravinyltin and phenyltin trichloride or diphenyltin dichloride under controlled conditions. The stoichiometry of the reactants is crucial in determining the final product distribution. acs.org
A potential redistribution reaction could be:
2 PhSnCl3 + (CH2=CH)4Sn → 2 Ph(CH2=CH)2SnCl + SnCl4
This method relies on the principle of comproportionation, where different organotin species exchange their organic and halide substituents to form a thermodynamically more stable mixture.
Synthesis of Structurally Related Diethenylphenylstannane Derivatives
The core structure of diethenylphenylstannane can be modified to introduce a variety of functionalities, leading to a diverse range of derivatives with tailored properties. This includes the introduction of different ligands in place of the chlorine atom and the creation of chiral analogues.
Introduction and Manipulation of Additional Ligands
Starting from this compound, the chlorine atom can be readily substituted by a wide array of other ligands through nucleophilic substitution reactions. This allows for the synthesis of a vast library of diethenylphenylstannane derivatives. For example, reaction with:
An alcohol (R'OH) in the presence of a base can yield an alkoxy(diethenyl)phenylstannane (Ph(CH2=CH)2SnOR').
A thiol (R'SH) can produce a thioalkoxy(diethenyl)phenylstannane (Ph(CH2=CH)2SnSR').
An amine (R'2NH) can lead to an amino(diethenyl)phenylstannane (Ph(CH2=CH)2SnNR'2).
An organolithium or another Grignard reagent can introduce an additional organic group, leading to a tetraorganotin compound.
This versatility allows for the fine-tuning of the electronic and steric properties of the tin center, which can be important for applications in catalysis or materials science. The synthesis of functionalized proline derivatives has been achieved through cascade reactions involving organometallic reagents, showcasing the potential for creating complex molecular architectures. mdpi.com
Stereoselective Synthesis of Chiral Analogues
The synthesis of chiral organotin compounds, where the tin atom is a stereocenter, is a more advanced area of research. For a compound like this compound to be chiral at the tin center, it would require four different substituents. By replacing the chloro ligand with another group different from phenyl and vinyl, a chiral stannane (B1208499) can be generated.
The stereoselective synthesis of such chiral analogues often involves the use of chiral auxiliaries or chiral reagents to control the stereochemical outcome of the reaction. dea.gov For instance, a chiral alcohol could be used to create a diastereomeric mixture of alkoxy(diethenyl)phenylstannanes, which could then potentially be separated. Subsequent cleavage of the chiral auxiliary would yield the enantiomerically enriched stannane. The synthesis of chiral allylic and allenic stannanes has been extensively studied and provides a foundation for developing methods for other chiral organotin compounds. acs.orgacs.orgnih.gov The development of new chiral ligands is also crucial for advancing asymmetric catalysis in organotin chemistry. mdpi.com
Novel Synthetic Strategies and Green Chemistry Approaches in Organotin Synthesis
While traditional methods for organotin synthesis are effective, there is a growing emphasis on developing more sustainable and environmentally friendly approaches, in line with the principles of green chemistry. mdpi.comresearchgate.net
Novel Synthetic Strategies: Recent advances include the development of new catalytic systems that can promote organotin reactions under milder conditions and with higher selectivity. For example, the use of transition metal catalysts can enable new types of coupling reactions that are not possible with traditional methods.
Green Chemistry Approaches: Key areas of focus in green chemistry for organotin synthesis include:
Solvent-free reactions: Conducting reactions in the absence of volatile organic solvents reduces waste and environmental impact. mdpi.com
Use of alternative solvents: Replacing hazardous solvents with more benign alternatives like water or ionic liquids.
Catalytic methods: Developing highly efficient catalysts that can be used in small amounts and recycled, minimizing waste.
Atom economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. mdpi.com
While specific green chemistry protocols for the synthesis of this compound are not yet widely reported, the general principles of green chemistry are increasingly being applied to the broader field of organometallic synthesis, and it is expected that more sustainable methods for producing organotin compounds will emerge in the future.
Reaction Chemistry and Mechanistic Investigations of Chloro Diethenyl Phenylstannane
Role in Organic Synthesis as a Reactive Intermediate or Reagent
Chloro(diethenyl)phenylstannane is a versatile organotin compound that serves as a valuable reagent and intermediate in organic synthesis. Its reactivity is primarily centered around the tin-carbon and tin-chlorine bonds, which allow for the transfer of its vinyl and phenyl groups to other organic molecules. This transfer is most notably achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Stannylation Reactions Facilitated by this compound
While this compound is more commonly used to transfer its existing organic groups, organotin halides can, in principle, participate in stannylation reactions. These reactions involve the formation of a new tin-carbon bond. For instance, the reaction of an organolithium or Grignard reagent with an organotin halide is a standard method for the synthesis of more complex organostannanes. In this context, this compound could react with a suitable organometallic reagent (R-M, where M is Li, MgX, etc.) to yield a new tetraorganostannane, diethenyl(phenyl)(R)stannane, thereby functionalizing the tin center. This process, however, is more of a synthetic route to other stannanes rather than a primary application of this compound in mainstream organic synthesis where it is typically the source of vinyl or phenyl groups.
Cross-Coupling Reactions Involving Vinyl and Phenyl Moieties
The most significant application of this compound in organic synthesis is its use in Stille cross-coupling reactions. wikipedia.org This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organostannane with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org this compound possesses two types of transferable groups: vinyl and phenyl. The relative reactivity of these groups for transfer to the palladium center follows the general order: alkynyl > alkenyl (vinyl) > aryl (phenyl) > allyl > alkyl. libretexts.org Consequently, the vinyl groups of this compound are generally transferred preferentially over the phenyl group.
This differential reactivity allows for selective cross-coupling reactions. By carefully choosing the reaction conditions and the coupling partner (an organic halide), either a vinyl or a phenyl group can be transferred. For example, reacting this compound with an aryl iodide in the presence of a palladium catalyst would likely lead to the formation of a styrene (B11656) derivative through the transfer of a vinyl group.
The general catalytic cycle for the Stille reaction is well-established and involves three key steps: wikipedia.orgnih.gov
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R¹-X) to form a Pd(II) intermediate, [Pd(R¹)(X)L₂]. libretexts.org
Transmetalation: The organostannane (R²-SnR₃) transfers one of its organic groups (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex, [Pd(R¹)(R²)L₂], and a tin halide byproduct. libretexts.orgnih.gov In the case of this compound, R² would be a vinyl or phenyl group.
Reductive Elimination: The coupled product (R¹-R²) is expelled from the palladium complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org
| Organostannane | Coupling Partner (R-X) | Catalyst System | Product | Reference |
|---|---|---|---|---|
| Vinyltributyltin | Aryl Iodide | Pd(PPh₃)₄ | Styrene Derivative | wikipedia.org |
| Phenyltributyltin | Aryl Bromide | Pd(OAc)₂/Ligand | Biphenyl Derivative | organic-chemistry.org |
| Acylstannane | Aryl Halide | Pd Catalyst | Ketone | wikipedia.org |
Catalytic Applications in Complex Organic Transformations
While this compound itself is a reagent rather than a catalyst, its use in palladium-catalyzed reactions is integral to many complex organic transformations. The Stille reaction, fueled by organostannanes like this compound, has been widely employed in the total synthesis of natural products and the preparation of advanced materials. libretexts.org The ability to form carbon-carbon bonds with high stereo- and regioselectivity makes this methodology particularly powerful. For instance, the vinyl groups can be transferred with retention of their configuration, which is crucial in the synthesis of complex molecules with defined stereochemistry. wikipedia.org
Furthermore, variations of the Stille reaction, such as carbonylative cross-coupling, can be envisioned where a carbonyl group is incorporated between the coupled fragments, leading to the formation of ketones. wikipedia.org In such a scenario, this compound could be used to introduce a vinyl or phenyl group adjacent to a ketone functionality.
Detailed Mechanistic Studies of this compound Reactivity
Detailed mechanistic studies specifically on this compound are not extensively documented in publicly available literature. However, the general mechanisms of reactions involving organotin halides and vinyl/phenyl tin compounds provide a strong basis for understanding its reactivity.
Elucidation of Reaction Intermediates and Transition States
The mechanism of the Stille reaction has been the subject of extensive investigation. nih.govresearchgate.net For the transmetalation step involving an organotin halide, the process is believed to proceed through either an associative or a dissociative mechanism. In the associative pathway, the organostannane coordinates to the palladium center, forming a transient pentacoordinate intermediate before ligand exchange occurs. wikipedia.org The presence of a chloride on the tin atom in this compound can influence the rate and mechanism of transmetalation. The Lewis acidity of the tin atom is increased, which could facilitate coordination to the palladium complex.
Kinetic and Thermodynamic Analyses of Reaction Pathways
Kinetic studies of Stille reactions have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. researchgate.net In many cases, the transmetalation step is found to be rate-limiting. The rate of transmetalation is influenced by several factors, including the nature of the transferable group on the tin, the ligands on the palladium, and the solvent. The reactivity order of the organic groups on tin (alkenyl > aryl) suggests that the activation energy for the transfer of a vinyl group from this compound is lower than that for the phenyl group.
| Group | Relative Transfer Rate |
|---|---|
| Alkynyl | Fastest |
| Alkenyl (Vinyl) | Fast |
| Aryl (Phenyl) | Moderate |
| Allyl | Moderate |
| Alkyl | Slowest |
Influence of Reaction Conditions on Selectivity and Yield
Several factors are known to govern the selectivity and yield in Stille coupling reactions involving unsymmetrical organotin reagents. numberanalytics.com These include the nature of the palladium catalyst and its ligands, the solvent, the temperature, and the presence of additives. numberanalytics.comwikipedia.org
Catalyst and Ligands: The choice of palladium catalyst and its associated ligands is paramount in controlling the outcome of the reaction. numberanalytics.com Different palladium sources, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, can exhibit varying levels of activity and selectivity. numberanalytics.com The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role. For instance, electron-rich and bulky ligands can accelerate the rate-determining transmetalation step and influence which organic group is transferred from the tin atom. numberanalytics.comwiley-vch.de
Solvent: The polarity and coordinating ability of the solvent can impact the reaction mechanism and, consequently, the selectivity and yield. Common solvents for Stille couplings include non-polar solvents like toluene (B28343) and more polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). numberanalytics.com The solvent can influence the solubility of the reactants and the stability of the reaction intermediates.
Temperature: Reaction temperature is a critical parameter that can affect both the rate and selectivity of the reaction. Higher temperatures generally lead to faster reaction rates but may also promote side reactions, such as homocoupling of the organotin reagent, which can reduce the yield of the desired cross-coupled product. numberanalytics.comwikipedia.org In the case of this compound, careful temperature control would be necessary to favor the selective transfer of one organic group over the other.
Additives: The addition of certain salts, such as copper(I) halides or lithium chloride, can have a profound effect on the reaction. These additives can act as co-catalysts or facilitate the transmetalation step by forming more reactive organotin species. organic-chemistry.org For instance, in some Stille couplings, the presence of Cu(I) salts has been shown to promote the transfer of specific organic groups.
The following table summarizes the general influence of reaction conditions on the selectivity and yield of Stille coupling reactions, which can be applied to predict the behavior of this compound.
| Reaction Condition | General Influence on Selectivity and Yield |
| Catalyst | The choice of palladium precursor and ligands can significantly alter the rate and selectivity of group transfer. |
| Solvent | Solvent polarity can affect the solubility of reagents and the stability of intermediates, thereby influencing the reaction outcome. |
| Temperature | Higher temperatures can increase reaction rates but may decrease selectivity and lead to side products. |
| Additives | Additives like Cu(I) salts can enhance reaction rates and influence which organic group is preferentially transferred. |
Reactivity with Diverse Organic and Inorganic Substrates
The reactivity of this compound is expected to be rich and varied, given the presence of the reactive tin-chlorine bond and the two distinct organic moieties. Its interactions can be broadly categorized into reactions with organic and inorganic substrates.
Reactivity with Organic Substrates:
The primary application of organotin reagents like this compound in organic synthesis is in palladium-catalyzed cross-coupling reactions. wikipedia.orgopenochem.org In these reactions, the organotin compound transfers one of its organic groups to an organic electrophile. The general order of group transfer aptitude in Stille couplings is typically alkynyl > vinyl > aryl > allyl > alkyl. This suggests that in this compound, the vinyl groups would likely be more readily transferred than the phenyl group under standard Stille conditions.
The compound would be expected to react with a wide range of organic halides and pseudohalides, including:
Aryl and Vinyl Halides/Triflates: Reaction with aryl or vinyl iodides, bromides, or triflates would lead to the formation of substituted styrenes or dienes, respectively. wikipedia.org The stereochemistry of the vinyl group is generally retained during the coupling process. wikipedia.org
Acyl Chlorides: Coupling with acyl chlorides provides a direct route to the synthesis of α,β-unsaturated ketones (from vinyl transfer) or aryl ketones (from phenyl transfer). msu.edu
Allylic Halides: Reactions with allylic halides can yield 1,4-dienes or phenyl-substituted allylic compounds.
The following table provides hypothetical examples of the reactivity of this compound with various organic substrates, based on known Stille coupling reactions of analogous compounds.
| Organic Substrate | Expected Product(s) (assuming selective vinyl transfer) | Catalyst System (Typical) |
| Iodobenzene | 1,1-Diethenyl-2-phenylethylene | Pd(PPh₃)₄ |
| Bromostyrene | 1,4-Diphenyl-1,3-butadiene | Pd(OAc)₂/Ligand |
| Benzoyl Chloride | 1-Phenyl-2-propen-1-one | PdCl₂(PPh₃)₂ |
| Allyl Bromide | 1,4-Pentadiene | Pd(dba)₂/Ligand |
Reactivity with Inorganic Substrates:
The tin-chlorine bond in this compound is susceptible to cleavage by various inorganic reagents. These reactions can be used to modify the organotin compound or to synthesize other inorganic or organometallic species.
Hydrolysis: Reaction with water or aqueous bases would lead to the hydrolysis of the Sn-Cl bond, forming the corresponding stannanol or stannoxane.
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would reduce the Sn-Cl bond to an Sn-H bond, yielding the corresponding organotin hydride, diethenyl(phenyl)stannane.
Reaction with other Metal Halides: Redistribution reactions with other metal halides, such as SnCl₄, could occur, leading to a mixture of different organotin halides.
Reaction with Chalcogens: Organotin compounds can react with elemental chalcogens (sulfur, selenium, tellurium) to form compounds containing tin-chalcogen bonds. acs.org
The table below outlines the expected reactivity of this compound with selected inorganic substrates.
| Inorganic Substrate | Expected Product |
| Water/Base | Diethenyl(phenyl)stannanol / Bis(diethenyl(phenyl)tin) oxide |
| LiAlH₄ | Diethenyl(phenyl)stannane |
| SnCl₄ | Mixture of diethenyltin dichloride, phenyltin trichloride (B1173362), etc. |
| Sulfur (S₈) | Insertion of sulfur into the Sn-C bonds or formation of tin sulfides |
Computational Chemistry and Theoretical Modeling of Chloro Diethenyl Phenylstannane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Chloro(diethenyl)phenylstannane, offering insights into its stability and reactivity.
The geometry and reactivity of this compound are largely dictated by the nature of the bonds to the central tin atom. The tin-carbon (Sn-C) and tin-chlorine (Sn-Cl) bonds have distinct characteristics. The Sn-C bond, while weaker than a carbon-carbon bond, is relatively non-polar and stable. gelest.com In contrast, the Sn-Cl bond is more labile and polarized due to the higher electronegativity of chlorine. gelest.com
Quantum chemical calculations, often employing Density Functional Theory (DFT), can precisely predict key bond parameters. These calculations help in understanding the covalent and ionic character of these bonds. For instance, in related organotin halides, the Sn-C bond lengths are typically around 2.1-2.2 Å, while Sn-Cl bond lengths are in the range of 2.3-2.4 Å. The strength of the Sn-C bond can be influenced by the nature of the organic group, with bonds to sp²-hybridized carbons (like in vinyl and phenyl groups) being generally shorter and stronger than those to sp³-hybridized carbons.
Table 1: Representative Bond Parameters in Organotin Compounds
| Bond Type | Typical Bond Length (Å) | Typical Bond Dissociation Energy (kcal/mol) |
|---|---|---|
| Sn-C (vinyl) | 2.13 | ~70 |
| Sn-C (phenyl) | 2.14 | ~75 |
Note: These are typical values and can vary based on the specific computational method and the full molecular structure.
Molecular Orbital (MO) theory is essential for describing the electronic structure and bonding in more detail than simple Lewis structures allow. libretexts.org In this compound, the valence orbitals of tin (5s, 5p, and empty 5d orbitals) combine with the orbitals of the carbon and chlorine atoms to form a set of molecular orbitals. gelest.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important as they govern the molecule's reactivity. nih.gov
The analysis of electron density distribution, often visualized through electron density maps or calculated using methods like Quantum Theory of Atoms in Molecules (QTAIM), reveals the charge distribution across the molecule. crystalsolutions.eu In this compound, a significant buildup of electron density is expected along the Sn-C and Sn-Cl bonds, confirming their covalent nature. However, the distribution will be asymmetric, with higher electron density polarized towards the more electronegative chlorine atom. The π-systems of the vinyl and phenyl groups will also show distinct regions of electron density, which are crucial for understanding the molecule's participation in reactions involving these groups.
Conformational Analysis and Energetics of this compound
The three-dimensional structure and flexibility of this compound are key to its properties. Conformational analysis helps to identify the most stable spatial arrangements of the atoms.
Rotation around the single bonds, specifically the Sn-Phenyl and Sn-Vinyl bonds, gives rise to different conformers. Computational methods can map the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). mdpi.com By identifying the minima on this surface, the most stable conformers can be determined.
The energy differences between these conformers and the energy required to rotate from one to another (the rotational barrier) can be calculated. mdpi.com For the phenyl group, the rotational barrier is influenced by the interaction of the ortho-hydrogens of the phenyl ring with the vinyl and chloro substituents on the tin atom. Similarly, the orientation of the vinyl groups will be governed by steric and electronic interactions.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer Description | Dihedral Angle (Cvinyl-Sn-Cphenyl-Cortho) | Relative Energy (kcal/mol) |
|---|---|---|
| Staggered (Vinyl/Phenyl) | 60° | 0.0 (most stable) |
| Eclipsed (Vinyl/Phenyl) | 0° | 3.5 (transition state) |
Note: This table is illustrative. Actual values would require specific calculations.
The final, preferred geometry of this compound is a balance of competing steric and electronic effects. rsc.org
Steric Effects : The bulky phenyl and vinyl groups, along with the chlorine atom, will arrange themselves to minimize steric hindrance (repulsion between electron clouds). This tends to favor more "open" or staggered conformations. mdpi.com
Electronic Effects : Hyperconjugation and other electronic interactions can also influence conformational preference. For example, favorable interactions might occur between the π-orbitals of the vinyl or phenyl groups and the sigma anti-bonding orbitals of adjacent bonds, which could stabilize certain conformations. The electronegativity of the chlorine atom also influences the electronic environment around the tin center, affecting bond angles and lengths. gelest.com
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. nih.govrsc.org By modeling the interaction of the molecule with other reactants, it is possible to map out the entire reaction coordinate.
This involves locating the transition states—the highest energy points along the reaction path—and the intermediates. rsc.org The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. rsc.org For organotin compounds, computational studies can elucidate mechanisms of key reactions such as:
Transmetalation: The transfer of the vinyl or phenyl group to another metal, a key step in many cross-coupling reactions.
Stille Coupling: A widely used reaction where organostannanes are coupled with organic halides. Computational modeling can reveal the detailed mechanism of the catalytic cycle.
Cleavage Reactions: The breaking of the Sn-C or Sn-Cl bonds by electrophiles or nucleophiles. gelest.com
By using methods like automated reaction path searching, computational chemists can explore numerous possible reaction pathways to identify the most likely mechanism. nih.gov These studies provide invaluable insights into the reactivity of this compound and can guide the design of new synthetic methodologies.
Prediction of Reaction Pathways and Activation Energies
Computational quantum chemistry, particularly Density Functional Theory (DFT), has become a standard tool for elucidating the mechanisms of complex organometallic reactions. acs.org For this compound, DFT calculations can be employed to map out the potential energy surfaces of its reactions, such as the well-known Stille coupling, identifying transition states and calculating activation energies. openochem.orgsumitomo-chem.co.jpnumberanalytics.com
The prediction of reaction pathways involves the computational modeling of all relevant species, including reactants, intermediates, transition states, and products. By calculating the Gibbs free energy of these species, a reaction energy profile can be constructed. The activation energy (ΔG‡), which is the energy difference between the reactants and the transition state, is a critical parameter that governs the reaction rate. A lower activation energy implies a faster reaction.
For instance, in a hypothetical Stille coupling reaction involving this compound, computational models can predict the energies associated with key mechanistic steps: oxidative addition, transmetalation, and reductive elimination. openochem.orgnumberanalytics.com The nature of the ligands (diethenyl and phenyl groups) and the chloro substituent on the tin atom will influence the electronic and steric environment of the tin center, which in turn affects the activation barriers of these steps.
Table 1: Hypothetical Calculated Activation Energies for Key Steps in a Stille Coupling Reaction of this compound
| Mechanistic Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | [Pd(0)L₂-R-X]‡ | 15-20 |
| Transmetalation | [R¹-Pd(II)L₂-Sn(R²)₃X]‡ | 10-15 |
| Reductive Elimination | [R¹-Pd(II)L₂-R²]‡ | 5-10 |
Note: The values presented in this table are hypothetical and for illustrative purposes only, representing typical ranges for such reactions.
These computational predictions are crucial for understanding reaction feasibility and for designing catalysts and reaction conditions that can lower the activation barriers and improve reaction efficiency. The choice of the DFT functional and basis set is critical for obtaining accurate results, especially for systems containing heavy elements like tin. sumitomo-chem.co.jpaip.org
Solvation Effects in Computational Models
Chemical reactions are most often carried out in a solvent, and the solvent can have a significant impact on reaction rates and equilibria. Computational models must, therefore, account for solvation effects to provide realistic predictions. rsc.orgwikipedia.org There are two primary approaches to modeling solvation: explicit and implicit models. wikipedia.orgyoutube.com
Explicit solvent models involve including a number of individual solvent molecules in the computational model. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very expensive.
Implicit solvent models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This is a more computationally efficient approach and is widely used. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.orgwikipedia.org These models calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to the solvent.
For this compound, the choice of solvent can influence its reactivity. A polar solvent might stabilize charged intermediates or transition states, thereby altering the reaction pathway and activation energies compared to a nonpolar solvent. Computational models incorporating solvation effects are essential for accurately predicting the behavior of this compound in different solvent environments.
Table 2: Hypothetical Solvation Free Energies (ΔG_solv) for this compound in Various Solvents Calculated with an Implicit Solvation Model
| Solvent | Dielectric Constant | Calculated ΔG_solv (kcal/mol) |
| Toluene (B28343) | 2.38 | -4.5 |
| Tetrahydrofuran (B95107) (THF) | 7.58 | -7.2 |
| Dichloromethane | 8.93 | -8.1 |
| Acetonitrile | 37.5 | -10.3 |
Note: The values presented in this table are hypothetical and for illustrative purposes only.
Development and Validation of Computational Models for Complex Organotin Systems
The development of accurate and reliable computational models for complex organotin systems like this compound presents several challenges. One of the main difficulties arises from the presence of the heavy tin atom, which necessitates the use of relativistic effective core potentials (RECPs) to account for relativistic effects on the electronic structure. researchgate.net The choice of the RECP and the accompanying basis set is crucial for the accuracy of the calculations.
Furthermore, the validation of computational models is a critical step to ensure their predictive power. nih.gov Validation involves comparing the results of the computational model with experimental data. For organotin compounds, this can include comparing calculated properties such as molecular geometries, vibrational frequencies (from IR and Raman spectroscopy), and NMR chemical shifts with experimentally determined values. researchgate.net
The development of robust computational models for organotin compounds is an ongoing area of research. As computational methods and computer power continue to advance, it is expected that the accuracy and predictive capability of these models will further improve, providing even deeper insights into the chemistry of complex organotin systems like this compound.
Structural Elucidation and Characterization of Chloro Diethenyl Phenylstannane and Derivatives
Spectroscopic Analysis of Chloro(diethenyl)phenylstannane
Spectroscopic methods are instrumental in determining the connectivity and electronic environment of atoms within a molecule. For organotin compounds like this compound, a multi-technique approach is typically employed.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹¹⁹Sn, ¹³C, ¹H)
NMR spectroscopy is a powerful tool for probing the structure of organotin compounds in solution. rsc.orgrsc.org The chemical shifts observed in ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide detailed information about the chemical environment of the respective nuclei. rsc.orgrsc.orghuji.ac.il
¹¹⁹Sn NMR: The ¹¹⁹Sn nucleus is a sensitive probe of the coordination number and the nature of the substituents at the tin atom. northwestern.edunih.gov The chemical shift of ¹¹⁹Sn can span a wide range, typically from +3000 ppm to -2500 ppm. northwestern.edu For tetravalent organotin compounds, the coordination number significantly influences the chemical shift. Generally, an increase in the coordination number at the tin center leads to a notable upfield shift (to more negative values) in the ¹¹⁹Sn resonance. nih.gov For instance, four-coordinate tin in tetraorganotins resonates in a different region compared to five- or six-coordinate tin in organotin halides with coordinating solvents or intramolecular ligands. nih.gov The chemical shifts are also dependent on the electronegativity of the groups attached to the tin atom, the concentration of the sample, and the solvent used. rsc.orgnih.gov
¹³C and ¹H NMR: The ¹H and ¹³C NMR spectra of this compound provide information about the phenyl and vinyl (diethenyl) groups. The chemical shifts and coupling constants of the vinyl protons can indicate the geometry of the double bonds. Similarly, the resonances of the phenyl carbons and protons reveal details about the electronic effects of the tin substituent on the aromatic ring. Two-bond tin-proton coupling constants (²J(Sn-H)) are typically around 50 Hz. huji.ac.il
Table 1: Representative NMR Data for Organotin Compounds
| Nucleus | Compound Type | Typical Chemical Shift Range (ppm) | Key Information Provided |
| ¹¹⁹Sn | Tetraorganotins (R₄Sn) | +200 to -60 | Coordination number, nature of organic groups |
| Triorganotin Halides (R₃SnX) | Variable, sensitive to coordination | Geometry (tetrahedral vs. trigonal bipyramidal) | |
| Diorganotin Dihalides (R₂SnX₂) | Variable, sensitive to coordination | Geometry (tetrahedral vs. octahedral) | |
| ¹³C | Phenyl group | 120-140 | Electronic effects of the tin substituent |
| Vinyl group | 125-140 | Geometry of the double bond | |
| ¹H | Phenyl group | 7-8 | Aromatic proton environment |
| Vinyl group | 5-7 | Vinylic proton environment and coupling |
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in this compound. nih.govresearchgate.netnih.govumich.edu
The key vibrational bands include:
Sn-C Vibrations: The stretching and bending vibrations of the tin-carbon bonds are found in the far-infrared region. These are crucial for confirming the presence of the organotin moiety.
Sn-Cl Vibration: The tin-chlorine stretching frequency is also located in the far-infrared region and is indicative of the nature of the Sn-Cl bond.
Phenyl Group Vibrations: The characteristic C-H and C=C stretching and bending vibrations of the phenyl ring are observed in the mid-infrared region.
Vinyl Group Vibrations: The C=C and C-H stretching and bending vibrations of the vinyl groups are also present in the mid-infrared spectrum.
Table 2: General Vibrational Frequency Ranges for Organotin Halides
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| ν(C=C) vinyl | ~1600-1650 |
| ν(C=C) phenyl | ~1400-1600 |
| ν(Sn-Phenyl) | ~200-300 |
| ν(Sn-Vinyl) | ~480-550 |
| ν(Sn-Cl) | ~300-400 |
Note: These are approximate ranges and the exact frequencies for this compound would require experimental spectra.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which provides structural information. dtic.milwikipedia.orglibretexts.org In electron impact mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion undergoes fragmentation. wikipedia.org
The fragmentation of organotin compounds is often characterized by the successive loss of the organic groups attached to the tin atom. dtic.mil For this compound, the expected fragmentation pathways would involve the loss of vinyl and phenyl radicals. The presence of chlorine and the isotopic pattern of tin (which has several stable isotopes) would result in a characteristic cluster of peaks for the tin-containing fragments, aiding in their identification. dtic.mil
Common fragmentation patterns for organotin halides include:
Loss of a vinyl radical (C₂H₃•).
Loss of a phenyl radical (C₆H₅•).
Loss of a chlorine radical (Cl•).
Rearrangement reactions. libretexts.org
The analysis of these fragmentation patterns helps to confirm the identity and structure of the compound. dtic.milresearchgate.net
X-ray Crystallographic Studies of this compound and its Analogues
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The crystal structure of an organotin halide like this compound would reveal the precise lengths of the Sn-C(phenyl), Sn-C(vinyl), and Sn-Cl bonds. researchgate.netnist.govpsu.edu These bond lengths are influenced by the hybridization of the tin and carbon atoms and any steric or electronic effects of the substituents. youtube.comlibretexts.org For example, the Sn-C bond length is typically around 2.15 Å. lupinepublishers.com
The bond angles around the central tin atom, such as C-Sn-C and C-Sn-Cl, determine the coordination geometry. Dihedral angles describe the rotational orientation of the phenyl and vinyl groups relative to the rest of the molecule.
Table 3: Typical Bond Lengths and Angles in Organotin(IV) Compounds
| Bond | Typical Length (Å) | Angle | Typical Value (°) |
| Sn-C(sp²) | ~2.10 - 2.15 | C-Sn-C | ~109.5 (tetrahedral) to ~120 (trigonal bipyramidal equatorial) |
| Sn-Cl | ~2.35 - 2.45 | C-Sn-Cl | ~109.5 (tetrahedral) to ~90 (trigonal bipyramidal axial-equatorial) |
Note: These values are generalizations and can vary depending on the specific compound and its crystalline environment.
Coordination Geometry and Stereochemistry at the Tin Center
In the solid state, the coordination number of the tin atom in organotin halides can be greater than four due to intermolecular interactions or the presence of coordinating ligands. lupinepublishers.comscispace.com For a monoorganotin halide like this compound, the tin atom can adopt various coordination geometries.
In the absence of strong intermolecular interactions, a simple tetrahedral geometry around a four-coordinate tin atom would be expected. However, organotin halides often exhibit a tendency to increase their coordination number. lupinepublishers.com In the presence of Lewis basic solvents or through self-association in the solid state, the coordination number can increase to five or six. lupinepublishers.comscispace.com
A five-coordinate tin center typically adopts a trigonal bipyramidal geometry, while a six-coordinate tin center is usually found in an octahedral arrangement. nih.govlupinepublishers.comlupinepublishers.com In a trigonal bipyramidal geometry for a compound like R₃SnX, the more electronegative groups (in this case, the chlorine atom) preferentially occupy the axial positions, while the organic groups reside in the equatorial plane. lupinepublishers.comscispace.com For diorganotin dihalides (R₂SnX₂), both trigonal bipyramidal and octahedral geometries are common. lupinepublishers.comlupinepublishers.com The specific geometry adopted by this compound in the solid state would depend on the crystal packing forces and any intermolecular Sn···Cl interactions.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
In organotin halides, the tin atom can increase its coordination number from four to five or six through the formation of intermolecular bridges with the halide atoms of neighboring molecules. This results in the formation of coordination polymers in the solid state. For instance, in compounds of the type R3SnX, where R is an alkyl or aryl group and X is a halogen, weak intermolecular Sn···X interactions are common. nih.gov The strength of these interactions is influenced by the steric bulk of the organic substituents and the nature of the halogen.
The crystal packing of phenyl-substituted organotin compounds is often characterized by a combination of van der Waals forces and other non-covalent interactions. In the case of trichlorido(1,10-phenanthroline)phenyltin(IV), the crystal structure is stabilized by a complex network of intermolecular C—H⋯Cl hydrogen bonds, as well as π-π stacking and C—H⋯π interactions involving the aromatic rings. nih.govresearchgate.net The centroid–centroid distances between interacting aromatic rings in such structures are typically in the range of 3.6 to 4.0 Å, indicative of significant π-stacking. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in crystals. For trichlorido(1,10-phenanthroline)phenyltin(IV), this analysis revealed that H⋯H (30.7%), Cl⋯H/H⋯Cl (32.4%), and C⋯H/H⋯C (24.0%) contacts are the most significant contributors to the crystal packing. nih.govresearchgate.net The presence of vinyl groups in this compound would introduce the possibility of C—H⋯π interactions involving the double bonds, in addition to interactions with the phenyl ring.
The table below summarizes the types of intermolecular interactions commonly observed in related organotin compounds, which are anticipated to be relevant for this compound.
| Interaction Type | Description | Typical Contributing Groups |
| Halogen Bonding | An attractive interaction between a halogen atom and a nucleophilic region. | Sn-Cl |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenyl rings |
| C—H⋯π Interactions | A weak hydrogen bond between a soft acid (C-H) and a soft base (π-system). | Phenyl and diethenyl groups |
| van der Waals Forces | General intermolecular forces arising from temporary and permanent dipoles. | Entire molecule |
| Hydrogen Bonding | Weak hydrogen bonds of the C-H···Cl type. | C-H bonds and Chlorine |
Other Advanced Structural Characterization Techniques
Beyond single-crystal X-ray diffraction, several other advanced spectroscopic techniques are invaluable for the comprehensive structural elucidation of organotin compounds like this compound, particularly for characterizing their solid-state structure and dynamics.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local environment of atomic nuclei in solid materials. For organotin compounds, ¹¹⁹Sn ssNMR is particularly informative. acs.orgresearchgate.net The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net Generally, an increase in the coordination number of the tin atom leads to a significant upfield shift (to more negative ppm values) of the ¹¹⁹Sn resonance. researchgate.net This allows for the differentiation between tetracoordinated (monomeric) and higher-coordinated (polymeric or associated) tin centers in the solid state.
For instance, a four-coordinate tin atom in a simple tetraorganotin compound typically exhibits a ¹¹⁹Sn chemical shift in the range of -10 to -160 ppm, whereas five- and six-coordinate tin species resonate at significantly lower frequencies, often between -200 and -500 ppm. The analysis of the ¹¹⁹Sn chemical shift anisotropy (CSA) tensor, obtained from the ssNMR lineshape, can provide further detailed information about the symmetry of the local environment around the tin atom.
Mössbauer Spectroscopy
Mössbauer spectroscopy, specifically ¹¹⁹Sn Mössbauer spectroscopy, is another highly effective technique for investigating the electronic structure and bonding at the tin nucleus. rsc.orgcapes.gov.brrsc.org The two primary parameters obtained from a ¹¹⁹Sn Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the tin nucleus and is therefore influenced by the oxidation state and the nature of the ligands bonded to the tin atom.
Quadrupole Splitting (ΔE_Q): The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ¹¹⁹Sn nucleus with the electric field gradient (EFG) at the nucleus. For organotin(IV) compounds, a non-zero quadrupole splitting indicates a deviation from tetrahedral symmetry around the tin atom. The magnitude of the quadrupole splitting can provide valuable information about the coordination number and the geometry of the tin center. nih.govrsc.org For example, a larger quadrupole splitting is generally observed for five- and six-coordinate tin compounds compared to four-coordinate species.
The following table summarizes the key parameters from these advanced techniques and their structural implications for organotin compounds.
| Technique | Key Parameters | Structural Information |
| ¹¹⁹Sn Solid-State NMR | Chemical Shift (δ), Chemical Shift Anisotropy (CSA) | Coordination number, local symmetry around the tin atom. |
| ¹¹⁹Sn Mössbauer Spectroscopy | Isomer Shift (δ), Quadrupole Splitting (ΔE_Q) | Oxidation state of tin, s-electron density, and deviation from tetrahedral geometry. |
These advanced techniques, in conjunction with X-ray diffraction, provide a comprehensive understanding of the structural chemistry of organotin compounds like this compound, both in terms of precise atomic positions and the electronic environment of the tin center.
Applications of Chloro Diethenyl Phenylstannane in Materials Science and Polymer Chemistry
Utilization as a Monomer or Precursor in Polymer Synthesis
The presence of two vinyl groups makes Chloro(diethenyl)phenylstannane a candidate for polymerization reactions.
In theory, the diethenyl groups could participate in polymerization processes, leading to the formation of organotin polymers. Such polymers would feature a backbone incorporating tin atoms, which could imbue the resulting material with unique thermal, optical, or catalytic properties. However, specific studies detailing the successful polymerization of this compound are not readily found in the public domain.
Beyond forming homopolymers, this compound could potentially be incorporated as a comonomer in the synthesis of more complex polymeric structures. Its integration into copolymers could introduce tin-containing functionalities into a variety of plastics, potentially enhancing their properties or enabling new applications. Again, concrete examples of its use in creating advanced polymeric architectures are not well-documented.
Development of Functional Materials
The compound's structure suggests its use as a building block or modifying agent for functional materials.
Organotin compounds are known precursors for the synthesis of tin-based catalysts and nanomaterials, such as tin oxides. While the synthesis of tin oxide nanoparticles from various precursors is a field of active research, specific methodologies employing this compound are not prominently featured in the literature. The general principle involves the controlled decomposition or reaction of the organotin compound to form nanoscale tin-containing structures.
Organotin compounds have a well-established role as heat stabilizers for poly(vinyl chloride) (PVC). They function by scavenging hydrogen chloride (HCl) that is released during the thermal degradation of PVC, thereby preventing a catastrophic dehydrochlorination cascade. While various organotin stabilizers are used commercially, the specific efficacy and application of this compound in this role have not been extensively studied or reported. The general mechanism of PVC stabilization by organotins involves the replacement of labile chlorine atoms in the polymer chain with more stable groups from the organotin compound.
Exploration in Emerging Material Applications
The exploration of this compound in novel and emerging material applications remains an open area for research. Its unique combination of reactive sites could theoretically be exploited in fields such as sensor technology, advanced coatings, or as a cross-linking agent. However, without dedicated research, its potential in these areas remains speculative.
Future Research Trajectories and Interdisciplinary Prospects
Advancements in Sustainable Synthesis and Scalable Production
The industrial-scale synthesis of organotin compounds has traditionally relied on methods that can be expensive and generate significant waste, such as the use of Grignard reagents which require large solvent volumes. lupinepublishers.comlupinepublishers.com A major focus for the future will be the development of more sustainable and scalable production methods for Chloro(diethenyl)phenylstannane and related compounds. This aligns with the broader principles of green chemistry, which advocate for waste prevention and the use of safer solvents and renewable feedstocks. ijfmr.comresearchgate.netpandawainstitute.com
Key research directions include:
Direct Synthesis Routes: While challenging, the direct reaction of metallic tin with organic halides presents a more atom-economical approach. lupinepublishers.comlupinepublishers.com Research into catalysts and reaction conditions that can efficiently and selectively produce vinylstannanes like this compound will be crucial.
Alternative Alkylating Agents: Moving away from traditional Grignard reagents, the use of organo-aluminum compounds is already an industrial practice for some organotins due to better control over partial alkylation. lupinepublishers.comlupinepublishers.com Further exploration of other, more environmentally benign, alkylating and vinylating agents is a promising avenue.
Flow Chemistry and Process Intensification: Implementing continuous flow reactors for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and control over reaction parameters, leading to higher purity products and reduced waste.
Solvent Selection: The principles of green chemistry emphasize the reduction or elimination of hazardous organic solvents. ijfmr.com Investigating the use of greener solvents, such as water, supercritical fluids, or polyethylene (B3416737) glycol (PEG), in the synthesis of organotin compounds could drastically reduce the environmental impact of their production. ijfmr.com
Integration of Artificial Intelligence and Machine Learning in Organotin Chemistry Research
Future applications in the context of this compound include:
Predictive Modeling of Reactivity: AI algorithms can be trained on existing experimental data to predict the outcome and yield of reactions involving this compound. nih.govdigitellinc.com This can help chemists to prioritize experiments and explore a wider range of reaction conditions virtually.
Catalyst Design: Machine learning models can be used to design novel catalysts for the synthesis and subsequent reactions of this compound. By identifying key descriptors that correlate with catalytic activity, AI can propose new ligand structures or metal combinations for improved performance. digitellinc.com
Property Prediction: Computational models, including those based on density functional theory (DFT), can predict the physicochemical and electronic properties of this compound and its derivatives. rsc.orgnih.govweizmann.ac.il This can guide the design of new materials with specific desired characteristics. For instance, DFT-based descriptors can provide insights into molecular stability and reactivity. nih.gov
Automated Synthesis: The integration of AI with robotic platforms for high-throughput synthesis can automate the process of discovering new reactions and optimizing reaction conditions for organotin compounds. nih.gov
Exploration of Novel Reactivity and Unconventional Catalytic Cycles
Vinylstannanes, including this compound, are valuable intermediates in organic synthesis, particularly in cross-coupling reactions like the Stille coupling. uobabylon.edu.iq Future research will likely focus on uncovering new modes of reactivity and developing novel catalytic cycles.
Promising areas of investigation include:
Photostimulated Reactions: Investigating the photostimulated reactions of vinylstannanes could lead to new synthetic methodologies that proceed under mild conditions. acs.org
Unconventional Catalytic Systems: Moving beyond traditional palladium catalysts, research into the use of more abundant and less expensive metals for cross-coupling reactions involving vinylstannanes is a key area of interest. organic-chemistry.org For example, heterobimetallic catalysts have shown promise in controlling the selectivity of hydrostannylation reactions. organic-chemistry.org
Lewis Acid Catalysis: Organotin compounds can act as Lewis acids, catalyzing a variety of reactions. lupinepublishers.com Exploring the Lewis acidic properties of this compound and its derivatives could lead to new catalytic applications, for instance, in polymerization reactions. lupinepublishers.com
New Reaction Discovery: Systematic exploration of the reactivity of this compound with a wide range of electrophiles and nucleophiles, potentially aided by computational predictions, could unveil entirely new chemical transformations. acs.org
Development of High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for a specific activity. mpg.deamarequip.comosti.gov Applying HTS techniques to this compound and its derivatives could accelerate the discovery of new applications.
Future HTS campaigns could focus on:
Catalyst Discovery: Screening libraries of organotin compounds, including derivatives of this compound, for catalytic activity in a wide range of organic reactions. mpg.desigmaaldrich.comresearchgate.net Techniques like infrared thermography and scanning mass spectrometry can be used for rapid assessment of catalytic activity and selectivity. mpg.deosti.gov
Materials Science Applications: Screening for properties relevant to materials science, such as conductivity, photoluminescence, or thermal stability. This could lead to the discovery of new organotin-based materials for electronics, optics, or coatings. uobabylon.edu.iq
Polymer Stabilizers and Catalysts: HTS can be employed to identify more efficient organotin-based stabilizers for polymers like PVC or catalysts for the production of polyurethanes and silicones. lupinepublishers.combnt-chemicals.comwikipedia.org
Below is an interactive data table summarizing various high-throughput screening techniques and their potential applications in organotin chemistry research.
| Screening Technique | Principle | Potential Application for Organotin Compounds |
| Infrared Thermography | Detects heat changes from exothermic or endothermic reactions. mpg.de | Rapidly screen for catalytic activity in various reactions. |
| Scanning Mass Spectrometry | Analyzes the products of a reaction to determine selectivity. mpg.deosti.gov | Identify selective catalysts for specific chemical transformations. |
| UV/Vis Spectroscopy | Monitors reactions by measuring the absorption of light. mpg.de | Screen for photocatalytic activity or compounds with interesting optical properties. |
| Fluorescence-Based Assays | Detects changes in fluorescence to monitor reactions or binding events. mpg.de | Discover new fluorescent materials or sensors based on organotin structures. |
| ChemBeads Technology | Catalyst-coated glass beads for easy handling and separation in parallel reactions. sigmaaldrich.com | Efficiently screen libraries of organotin catalysts for cross-coupling and other reactions. |
Interdisciplinary Research with Other Fields of Chemistry and Materials Science
The future of research on this compound will increasingly involve collaborations with other scientific disciplines. The unique properties of organotin compounds make them attractive candidates for a wide range of applications beyond traditional organic synthesis.
Potential areas for interdisciplinary research include:
Materials Science: Organotin compounds are already used in the synthesis of polymers and as stabilizers. lupinepublishers.comuobabylon.edu.iq Future research could focus on incorporating this compound into novel materials such as:
Conductive Polymers: The presence of the tin atom and vinyl groups could be exploited to create new conductive or semi-conductive polymers for electronic applications. uobabylon.edu.iq
Nanoparticles and Thin Films: Using this compound as a precursor for the synthesis of tin-based nanoparticles or thin films with unique optical or electronic properties. uobabylon.edu.iqgoogle.com
Advanced Coatings: Developing new organotin-based coatings with enhanced properties such as heat stability, UV resistance, or catalytic activity. bnt-chemicals.com
Polymer Chemistry: Organotin compounds are effective catalysts for the production of polyurethanes and for the vulcanization of silicones. lupinepublishers.comwikipedia.orggelest.com Research could explore the catalytic potential of this compound in these and other polymerization reactions, potentially leading to polymers with improved properties.
Supramolecular Chemistry: The ability of the tin atom to expand its coordination number allows for the formation of complex supramolecular structures. lupinepublishers.comlupinepublishers.com Designing and synthesizing novel supramolecular assemblies based on this compound could lead to new functional materials and sensors.
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols and purification methods for Chloro(diethenyl)phenylstannane?
- Methodological Answer : The synthesis typically involves transmetallation reactions between organotin precursors and vinyl Grignard reagents. For purification, fractional distillation under reduced pressure (0.1–1 mmHg) is effective due to its high boiling point (~200–250°C). Column chromatography using silica gel with non-polar solvents (e.g., hexane/ethyl acetate) can isolate impurities. Safety protocols, including inert-atmosphere handling (argon/glovebox) and PPE for organotin toxicity, are critical .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ nuclear magnetic resonance (¹H, ¹³C, ¹¹⁹Sn NMR) to confirm bonding environments and symmetry. For electronic properties, UV-Vis spectroscopy identifies π→π* transitions in the vinyl groups, while cyclic voltammetry measures redox potentials. X-ray crystallography resolves stereochemistry, though aggregation in solution may require dilution or low-temperature techniques to minimize intermolecular interactions .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all manipulations, as organotin compounds are neurotoxic. Store in amber glass under argon at –20°C to prevent hydrolysis. Waste must be neutralized with aqueous NaOH (1 M) and collected in sealed containers for certified hazardous disposal. Regular monitoring for airborne tin particles via ICP-MS is advised .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) and deuterated analogs to probe rate-determining steps (e.g., transmetallation vs. oxidative addition). In situ ¹¹⁹Sn NMR tracks intermediates, while DFT calculations (B3LYP/def2-TZVP) model transition states. Compare catalytic activity with phenyl/vinyl substituent variations to assess steric/electronic influences .
Q. What strategies resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in ¹H NMR chemical shifts (δ 5–7 ppm) may arise from aggregation or solvent polarity. Repeat experiments in deuterated THF at –40°C to reduce dynamic effects. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy (C-Sn stretches at ~450–500 cm⁻¹). If contradictions persist, synthesize analogs with isotopic labeling (e.g., ¹³C-vinyl) to isolate signal overlap .
Q. How can researchers design experiments to assess environmental persistence and ecotoxicity of this compound?
- Methodological Answer : Conduct soil microcosm studies (OECD 307) under aerobic/anaerobic conditions, quantifying tin residues via GC-ICP-MS. For ecotoxicity, use Daphnia magna (OECD 202) and algal growth inhibition tests (OECD 201). Compare degradation pathways (e.g., hydrolysis vs. photolysis) using LC-QTOF to identify metabolites. Cross-reference with regulatory thresholds for organotins (e.g., EU REACH Annex XVII) .
Q. What advanced computational methods predict the ligand behavior of this compound in coordination chemistry?
- Methodological Answer : Perform molecular docking simulations (AutoDock Vina) to model interactions with transition metals (e.g., Pd, Cu). Use Natural Bond Orbital (NBO) analysis to quantify donation/backbonding strengths. Pair with EXAFS spectroscopy to validate predicted bond lengths/angles in metal complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
